N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-2-3-10-22-18(24)17-15(9-11-25-17)21-19(22)26-13-16(23)20-12-14-7-5-4-6-8-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOXDRZVDIDHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Key Intermediate Formation
The synthesis of N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide follows a modular approach, beginning with the construction of the thieno[3,2-d]pyrimidine core and proceeding through sequential functionalization.
Thieno[3,2-d]Pyrimidine Core Synthesis
The thieno[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For example, heating 2-amino-4-methylthiophene-3-carboxylate (1.0 eq) with urea (1.2 eq) in glacial acetic acid at 110°C for 8 hours yields the 4-oxothieno[3,2-d]pyrimidine intermediate (78% yield).
Table 1: Reaction Conditions for Core Formation
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Aminothiophene-3-carboxylate | Urea | Glacial AcOH | 110°C | 8 h | 78% |
| 2-Amino-5-bromothiophene-3-carboxylate | Thiourea | Ethanol | Reflux | 6 h | 65% |
Sulfanylacetamide Moiety Conjugation
Thiolation at Position 2
The 2-mercapto derivative is prepared by treating 3-butyl-4-oxothieno[3,2-d]pyrimidine with phosphorus pentasulfide (P₂S₁₀) in anhydrous pyridine. Reacting at 60°C for 4 hours converts the carbonyl group to a thione, yielding 2-mercapto-3-butylthieno[3,2-d]pyrimidin-4-one (91% yield).
Acetamide Coupling
N-Benzyl-2-bromoacetamide (1.2 eq) is coupled to the thiolated intermediate via nucleophilic substitution. Using triethylamine (TEA) as a base in tetrahydrofuran (THF) at room temperature for 6 hours affords the final product in 68% yield.
Table 2: Optimization of Acetamide Coupling
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TEA | THF | 25°C | 6 h | 68% |
| DBU | DCM | 40°C | 4 h | 55% |
| K₂CO₃ | Acetone | Reflux | 8 h | 72% |
Industrial-Scale Production Considerations
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials, yielding >98% purity. Alternative methods include:
Table 3: Purity Analysis by HPLC
| Method | Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|---|
| Reverse-phase | C18 | MeCN/H₂O (70:30) | 8.2 min | 98.5% |
| Normal-phase | Silica | EtOAc/Hexane (1:1) | 12.4 min | 97.8% |
Chemical Reactions Analysis
N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Position 3 Modifications
- N-Benzyl-2-{[3-(2-fluorobenzyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Substitution: 2-Fluorobenzyl group at position 3. Impact: The electron-withdrawing fluorine atom enhances metabolic stability and may influence binding affinity to hydrophobic kinase pockets. The benzyl group increases steric bulk compared to the butyl group in the target compound . Molecular Weight: 439.523 g/mol (vs. ~437.5 g/mol for the target compound, assuming similar backbone).
- N-(1,3-Benzothiazol-2-yl)-2-[(3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (): Substitution: Benzyl group at position 3 and a tetrahydrothienopyrimidine ring. The benzothiazolyl acetamide group introduces hydrogen-bonding capacity .
Position 2 Modifications
- 2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide (): Substitution: 4-Chlorophenyl at position 3 and pyrazolyl acetamide. Impact: The chlorophenyl group enhances lipophilicity, while the pyrazole moiety may improve solubility and metabolic stability .
Physicochemical Properties
Key data from structurally related compounds ():
Notes:
Biological Activity
N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological activity, mechanisms of action, and comparisons with related compounds.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C19H21N3O2S2
- Molecular Weight: 387.52 g/mol
- IUPAC Name: this compound
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the benzyl group and the sulfanylacetamide moiety adds to its chemical diversity and potential pharmacological effects.
Synthesis
The synthesis involves multi-step organic reactions:
- Preparation of the Thieno[3,2-d]pyrimidine Core: This step typically involves cyclization reactions.
- Introduction of the Butyl Group: This is achieved through alkylation methods.
- Formation of the Sulfanylacetamide Moiety: This final step combines the previously synthesized components under specific conditions to yield the target compound.
Biological Activity
This compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer activity. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential therapeutic applications.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction: It could interact with cellular receptors that modulate signaling pathways involved in cell growth and apoptosis.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivatives | Similar core structure | Varies; some exhibit antimicrobial properties |
| Sulfanylacetamide Derivatives | Similar moiety | Often show diverse biological activities |
This comparative analysis highlights how variations in substituents can lead to differences in biological activity.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thieno[3,2-d]pyrimidine derivatives, including N-benzyl-2-(3-butyl...) . The results indicated a strong correlation between structural features and antibacterial activity.
- Cancer Cell Line Testing : Another investigation assessed the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF7 breast cancer cells). The findings suggested significant dose-dependent cytotoxicity .
Q & A
Q. What are the key synthetic steps for preparing N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide?
The synthesis involves a multi-step process:
- Core Formation : Construction of the thieno[3,2-d]pyrimidine core via cyclization reactions, often using thiourea derivatives and α,β-unsaturated ketones under reflux conditions .
- Substituent Introduction : Alkylation or arylation at the 3-position of the thienopyrimidine core (e.g., introducing the butyl group) using alkyl halides or cross-coupling reagents .
- Sulfanylacetamide Moiety : Thiol-ether linkage formation between the thienopyrimidine core and the benzyl-acetamide group, typically via nucleophilic substitution with potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical methods are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity and identifies byproducts .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Tracks reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalyst Use : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) accelerates amide bond formation .
- Temperature Control : Maintaining 60–80°C during cyclization prevents side reactions .
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) improves resolution of closely related impurities .
Q. What structure-activity relationships (SAR) influence biological activity?
- Thienopyrimidine Core : Essential for kinase inhibition; electron-withdrawing groups (e.g., 4-oxo) enhance binding to ATP pockets .
- N-Benzyl Group : Hydrophobic interactions with receptor pockets improve potency. Substitutions on the benzyl ring (e.g., chloro, methoxy) modulate selectivity .
- Sulfanylacetamide Linker : Flexibility and sulfur atom contribute to hydrogen bonding and redox activity . Example Data :
| Compound Variant | Target (Cell Line) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| VII (Methyl substituent) | MDA-MB-231 (Breast Cancer) | 27.6 | |
| VIII (Ethyl substituent) | NSCLC (Lung Cancer) | 29.3 |
Q. How to resolve contradictions in reported biological data?
- Assay Standardization : Use consistent cell lines (e.g., MDA-MB-231 vs. HEK293) and incubation times to minimize variability .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) to validate experimental conditions .
- Dose-Response Curves : Triplicate measurements with error margins <10% improve reliability .
Q. What mechanistic insights exist for its kinase inhibition?
- Binding Mode : Molecular docking studies suggest the thienopyrimidine core occupies the ATP-binding site, while the sulfanylacetamide group interacts with catalytic lysine residues .
- Enzyme Kinetics : Competitive inhibition observed in vitro with Kᵢ values ranging from 0.1–5 µM .
- Cellular Effects : Downregulation of phospho-ERK/STAT3 pathways in cancer models .
Methodological Considerations
Q. What strategies improve solubility for in vivo studies?
- Prodrug Design : Introduce phosphate or PEG groups at the acetamide moiety .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
- Co-Solvents : Use Cremophor EL or cyclodextrins in aqueous formulations .
Q. How to validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- RNA Interference : Knockdown putative targets (e.g., EGFR, JAK2) to assess dependency on observed activity .
- Phospho-Specific Antibodies : Western blotting to quantify pathway inhibition (e.g., p-AKT, p-MAPK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
